1-(2-phenoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
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Description
1-(2-phenoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H31N3O3 and its molecular weight is 361.486. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of novel compounds with potential antinociceptive activity and opioid receptor profiles. Through strategic substitutions and structural variants, researchers have explored its applications in enhancing antinociceptive activity, demonstrating the compound's versatility in medicinal chemistry research (Bays et al., 1989).
- Mannich bases bearing the pyrazolone moiety, synthesized through reactions involving similar compounds, have been characterized and evaluated for electrochemical behavior. This highlights the compound's role in synthesizing novel chemical entities with potential applications in various scientific and industrial fields (Naik et al., 2013).
Molecular Structure Analysis
- Detailed crystal structure analysis of similar urea compounds provides insights into their molecular arrangement and interactions. Such studies are crucial for understanding the compound's properties and designing derivatives with enhanced activity or stability (Jeon et al., 2015).
Application in Organic Synthesis
- Research on modified Biginelli reaction conditions showcases the compound's utility in synthesizing diverse organic molecules, such as (pyrano)chromenones. This underscores its importance in organic synthesis, offering pathways to new chemicals and materials (Strashilina et al., 2018).
- Studies on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors indicate the compound's potential in developing treatments for diseases related to acetylcholine dysfunction, such as Alzheimer's disease (Vidaluc et al., 1995).
Antimicrobial Activity
- Synthesis and evaluation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas reveal moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, contributing to the fight against drug-resistant bacteria and fungi (Reddy et al., 2003).
Properties
IUPAC Name |
1-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c24-20(21-10-15-26-19-4-2-1-3-5-19)22-16-17-6-11-23(12-7-17)18-8-13-25-14-9-18/h1-5,17-18H,6-16H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUYMGJFFPOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.